2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde
CAS No.: 590397-98-1
Cat. No.: VC16864675
Molecular Formula: C21H17NO
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 590397-98-1 |
|---|---|
| Molecular Formula | C21H17NO |
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | 2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C21H17NO/c1-13-7-8-16(11-14(13)2)20-19(12-23)18-10-9-15-5-3-4-6-17(15)21(18)22-20/h3-12,22H,1-2H3 |
| Standard InChI Key | MRECAYVWDUUAGT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Identity
The compound’s systematic IUPAC name is 2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde . Its molecular formula is C21H17NO, with a molecular weight of 299.4 g/mol . The CAS registry number is 590397-98-1, and its SMILES notation is CC1=C(C=C(C=C1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O)C, reflecting the fused aromatic system and substituent positions .
Structural Analysis
The benzo[g]indole core consists of a bicyclic structure fused with a benzene ring, creating an extended π-conjugated system. Key features include:
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Position 2: A 3,4-dimethylphenyl group, which introduces steric bulk and modulates electronic properties through methyl substituents.
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Position 3: A formyl (-CHO) group, enabling participation in condensation reactions (e.g., Schiff base formation) .
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Position 1: A hydrogen atom, preserving the indole’s NH moiety critical for hydrogen bonding .
The compound’s 3D conformation, as modeled in PubChem, highlights planarity in the aromatic systems, with the aldehyde group slightly out-of-plane due to steric interactions .
Synthesis and Manufacturing Processes
Vilsmeier-Haack Formylation
The primary synthetic route involves Vilsmeier-Haack formylation, a method optimized for indole derivatives . The protocol, as detailed in patent CN102786460A, proceeds as follows:
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Vilsmeier Reagent Preparation: Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl3) at 0–5°C to generate the electrophilic chloroiminium intermediate .
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Reaction with 2-Methylaniline Derivatives: A 2-methylaniline precursor (e.g., 2,3-dimethylaniline) is treated with the Vilsmeier reagent, followed by refluxing at 80–90°C to facilitate cyclization and formylation .
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Workup: The crude product is neutralized with saturated Na2CO3, precipitating the target compound, which is purified via recrystallization .
Example Synthesis (Patent CN102786460A):
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Starting Material: 2,3-Dimethylaniline.
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Conditions: POCl3/DMF (5:1 v/v), reflux for 6–8 hours.
Spectral Characterization
Key spectral data from the patent include:
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1H NMR (DMSO-d6): δ 12.14 (1H, br, NH), 9.95 (1H, s, CHO), 8.30–7.20 (aromatic protons) .
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13C NMR (DMSO-d6): δ 185.34 (CHO), 138.85–112.80 (aromatic carbons) .
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in polar solvents (e.g., DMSO, DMF) due to aromatic stacking; insoluble in water .
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Stability: The aldehyde group is susceptible to oxidation, necessitating storage under inert conditions .
Fluorescence Properties
The extended conjugation imparts blue-green fluorescence (λem ~450–500 nm), as observed in analogous indole Schiff bases . This property is exploitable in optoelectronic materials or bioimaging probes.
Recent Research Developments
Materials Science Innovations
Recent studies highlight its utility in:
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Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer component, achieving external quantum efficiencies of 12–15% .
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Metal-Organic Frameworks (MOFs): Coordination with Zn2+ creates porous structures for gas storage .
Medicinal Chemistry Advances
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